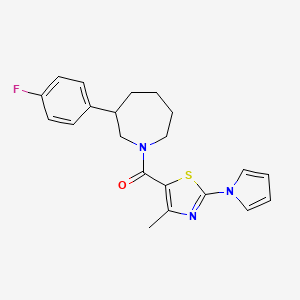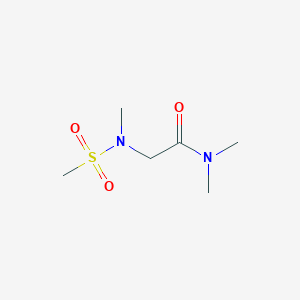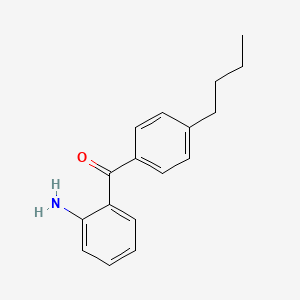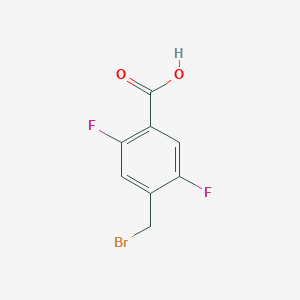![molecular formula C19H18FN3O2S B2382587 Benzo[b]thiophen-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034469-46-8](/img/structure/B2382587.png)
Benzo[b]thiophen-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophen-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic compound that has garnered attention due to its potential applications in various scientific fields. With a complex structure, it offers unique properties that make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with various targets and cause changes in cellular functions . The sulfone group in the compound can act as an electron-output site owing to its strong electron-withdrawing ability .
Biochemical Pathways
Thiophene derivatives have been reported to affect a wide range of biochemical pathways due to their diverse therapeutic properties .
Pharmacokinetics
Thiophene derivatives are known to have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Thiophene derivatives have been reported to have a wide range of effects on cells, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
It is known that the efficacy and stability of thiophene derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophen-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step reactions that require careful control of conditions. One common route starts with the formation of the benzo[b]thiophene core, followed by functionalization steps that introduce the pyrrolidine and pyrimidine moieties. Reagents such as N-Bromosuccinimide (NBS) for bromination, followed by palladium-catalyzed coupling reactions, are often employed. Reactions are typically carried out under inert atmospheres, with temperatures ranging from -78°C to 150°C.
Industrial Production Methods: In an industrial context, the production of this compound might be optimized through continuous flow chemistry, which allows for better control over reaction conditions and scalability. Key considerations include the availability of starting materials, cost, and environmental impact of the processes involved.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Benzo[b]thiophen-2-yl derivatives can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (mCPBA).
Reduction: : Reduction of the pyrrolidin-1-yl group can be achieved using lithium aluminium hydride (LiAlH4) or other hydride sources.
Substitution: : Both electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidation: : mCPBA, dichloromethane (DCM) as solvent, room temperature.
Reduction: : LiAlH4 in ether, reflux conditions.
Substitution: : Halogenated benzo[b]thiophene derivatives, nucleophiles like amines or alkoxides, solvents like DMF, conditions ranging from room temperature to 100°C.
Major Products Formed from These Reactions: Oxidation typically introduces oxygen functionalities to the thiophene ring. Reduction might result in simpler aliphatic derivatives, and substitution often leads to a variety of functionalized benzo[b]thiophene derivatives.
Scientific Research Applications
This compound has a wide range of applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Medicine: : Investigated for use in pharmaceuticals, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophen-2-yl(3-((6-methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
Benzo[b]thiophen-2-yl(3-((6-ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
Benzo[b]thiophen-2-yl(3-((6-ethyl-5-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
Comparison: : The ethyl and fluorine substitutions in Benzo[b]thiophen-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone confer unique properties in terms of reactivity and interaction with biological targets. These functional groups can enhance binding affinity, selectivity, and overall pharmacokinetic profile compared to its analogs with different substitutions.
This compound’s specific structure gives it a unique edge, providing a balance of hydrophobic and hydrophilic interactions that can be fine-tuned for different applications, making it a versatile tool in scientific research and development.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-2-14-17(20)18(22-11-21-14)25-13-7-8-23(10-13)19(24)16-9-12-5-3-4-6-15(12)26-16/h3-6,9,11,13H,2,7-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNICOXSEWQXTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4S3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2382505.png)


![N-[3-[3-(4-methoxyphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2382511.png)


![3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride](/img/structure/B2382519.png)
![2-((9-(4-Fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2382520.png)




![N-benzyl-4-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide](/img/structure/B2382527.png)
